molecular formula C18H14N2OS B1394578 (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(3-pyridinyl)-2-propen-1-one CAS No. 1211941-77-3

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(3-pyridinyl)-2-propen-1-one

Cat. No. B1394578
CAS RN: 1211941-77-3
M. Wt: 306.4 g/mol
InChI Key: YQTAFKDHGRSNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(3-pyridinyl)-2-propen-1-one” is a chemical compound . It has a molecular formula of C18H14N2OS and a molecular weight of 306.4 g/mol.

Scientific Research Applications

Antimicrobial Activity

A significant application of this compound is its role in antimicrobial activities. Research indicates that derivatives containing the thiazole moiety, similar to the compound , show promising antimicrobial properties against various microorganisms. For instance, Abdelhamid et al. (2010) synthesized compounds from hydrazonoyl halides and 3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, which were tested for antimicrobial properties (Abdelhamid et al., 2010). Similarly, Patel and Patel (2017) explored the antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives derived from chalcone, which shares structural similarities with the compound of interest (Patel & Patel, 2017).

Application in Metal Complex Synthesis

This compound also finds use in the synthesis of metal complexes. Menzel et al. (2010) discussed the synthesis of novel ligands that include a thiazole subunit and their use as chelating ligands in the synthesis of metal complexes (Menzel et al., 2010). Ghorbanloo et al. (2017) reported the synthesis of dioxidovanadium(V) complexes containing benzodithiazole as ligands, showcasing the utility of thiazole derivatives in complex formation (Ghorbanloo et al., 2017).

Anticancer Applications

There is also research exploring the potential anticancer properties of compounds similar to (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(3-pyridinyl)-2-propen-1-one. Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules and demonstrated their high antiproliferative activity against various cancer cell lines (Ivasechko et al., 2022).

QSAR Analysis for Antioxidant Activity

The compound's derivatives have been subject to quantitative structure-activity relationship (QSAR) analysis to predict antioxidant activities. Drapak et al. (2019) conducted a QSAR-analysis on derivatives of 1,3-thiazol-5-yl]ethane-1-one to assess their potential as antioxidants (Drapak et al., 2019).

properties

IUPAC Name

1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-pyridin-3-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-13-17(16(21)10-9-14-6-5-11-19-12-14)22-18(20-13)15-7-3-2-4-8-15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTAFKDHGRSNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-pyridin-3-ylprop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(3-pyridinyl)-2-propen-1-one
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(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(3-pyridinyl)-2-propen-1-one
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(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(3-pyridinyl)-2-propen-1-one
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(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(3-pyridinyl)-2-propen-1-one

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